N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Overview
Description
N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that features a triazole ring, a fluorobenzyl group, and a naphthylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The fluorobenzyl group can be introduced via nucleophilic substitution reactions, while the naphthylsulfonyl group is often added through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound’s unique properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N1-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and fluorobenzyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol: This compound shares the triazole and fluorobenzyl moieties but lacks the naphthylsulfonyl group.
(4-Fluorobenzyl) [3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine: Another similar compound that includes the triazole and fluorobenzyl groups but differs in the sulfonyl substitution.
Uniqueness
N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of both the triazole ring and the naphthylsulfonyl group could enhance its potential for diverse applications, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-naphthalen-2-ylsulfonylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c23-19-7-3-4-16(12-19)14-27-15-24-22(26-27)25-21(28)10-11-31(29,30)20-9-8-17-5-1-2-6-18(17)13-20/h1-9,12-13,15H,10-11,14H2,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYGIDNMSDTOIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=NN(C=N3)CC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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